REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[C:11](#[N:15])[C:12]([CH3:14])=[CH2:13]>O1CCCC1.CO>[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH:6][CH2:13][CH:12]([CH3:14])[C:11]#[N:15])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)#N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the volatile substances under vacuum
|
Type
|
WASH
|
Details
|
washing the residue with water
|
Type
|
EXTRACTION
|
Details
|
extraction with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
a yellow solid of melting point 44°-47° C. is obtained in a yield of 51.3 g = 50% (theoretical yield: 102.6 g)
|
Type
|
CUSTOM
|
Details
|
After recrystallisation from isopropanol
|
Type
|
CUSTOM
|
Details
|
from ethanol, there is obtained a yellow product of melting point 75°-76° C.
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(NCC(C#N)C)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |